

potential off-target effects of MEN11467

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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

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Technical Support Center: MEN11467

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **MEN11467**. The information is designed to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected effect in our cellular assay that does not seem to be mediated by NK1 receptor blockade. Could this be an off-target effect of **MEN11467**?

A1: **MEN11467** is a potent and highly selective tachykinin NK1 receptor antagonist.^{[1][2]}

Extensive screening has shown it to have negligible effects on a wide range of other receptors and ion channels.^{[1][2]} However, to rule out potential off-target effects in your specific experimental system, we recommend the following troubleshooting steps:

- **Confirm On-Target Engagement:** First, verify that **MEN11467** is engaging the NK1 receptor in your assay. This can be done by performing a concentration-response curve with a known NK1 receptor agonist (e.g., Substance P) in the presence and absence of **MEN11467**. You should observe a rightward shift in the agonist's potency.
- **Use a Structurally Unrelated NK1 Antagonist:** To confirm that the observed effect is due to NK1 receptor blockade, test a structurally different NK1 receptor antagonist. If this second antagonist produces the same effect, it is likely mediated by the NK1 receptor.

- **Control for Non-Specific Effects:** Include a negative control compound that is structurally similar to **MEN11467** but inactive at the NK1 receptor. If this compound does not produce the unexpected effect, it suggests the effect is not due to non-specific chemical properties of **MEN11467**.

Q2: What is the evidence for the selectivity of **MEN11467**?

A2: The selectivity of **MEN11467** has been demonstrated through comprehensive binding and functional assays. It potently inhibits the binding of Substance P to the human NK1 receptor with a pKi of 9.4.^{[1][2]} In contrast, it shows negligible affinity for NK2, NK3, and a panel of 30 other receptors and ion channels, with pKi values less than 6 for these other targets.^{[1][2]}

Troubleshooting Guides

Issue: Inconsistent results in in vivo studies.

Possible Cause & Troubleshooting Steps:

- **Route of Administration:** The bioavailability and efficacy of **MEN11467** can vary with the route of administration. Ensure the chosen route is appropriate for your experimental model and that the formulation is suitable. For example, oral administration may require a different vehicle than intravenous injection.
- **Metabolism and Pharmacokinetics:** The half-life and metabolism of **MEN11467** could influence its effective concentration at the target site. Consider performing pharmacokinetic studies in your animal model to determine the optimal dosing regimen.
- **Animal Model Specifics:** The expression and function of the NK1 receptor can differ between species. Verify the suitability of your chosen animal model for studying NK1 receptor antagonism.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Activity of **MEN11467**

Target	Assay Type	Species	Cell Line/Tissue	Ligand	pKi / pKB	Reference
NK1 Receptor	Radioligand Binding	Human	IM9 Lymphoblastoid	[3H] Substance P	9.4 ± 0.1	[1][2]
NK2 Receptor	Radioligand Binding	-	-	Specific Ligand	< 6	[1][2]
NK3 Receptor	Radioligand Binding	-	-	Specific Ligand	< 6	[1][2]
30 Other Receptors/Ion Channels	Radioligand Binding	-	-	Various	< 6	[1][2]
NK1 Receptor	Functional Assay (Isolated Ileum)	Guinea Pig	Ileum	SP Methylester	10.7 ± 0.1	[1]

Table 2: In Vivo Potency of **MEN11467**

Experimental Model	Agonist/Challenge	Route of Administration	Endpoint	ID50 / ED50	Reference
Bronchoconstriction	[Sar9, Met(O2)11]SP	Intravenous	Inhibition of bronchoconstriction	29 ± 5 µg/kg	[1] [2]
Bronchoconstriction	[Sar9, Met(O2)11]SP	Intranasal	Inhibition of bronchoconstriction	31 ± 12 µg/kg	[1] [2]
Bronchoconstriction	[Sar9, Met(O2)11]SP	Intraduodenal	Inhibition of bronchoconstriction	670 ± 270 µg/kg	[1] [2]
Plasma Protein Extravasation	[Sar9, Met(O2)11]SP	Oral	Inhibition of extravasation in bronchi	6.7 ± 2 mg/kg	[1] [2]
Plasma Protein Extravasation	Antigen Challenge	Oral	Inhibition of extravasation in bronchi	1.3 mg/kg	[1] [2]
Foot Tapping Behavior	GR 73632	Intravenous	Inhibition of foot tapping	2.96 ± 2 mg/kg	[1] [2] [3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK1 Receptor Affinity

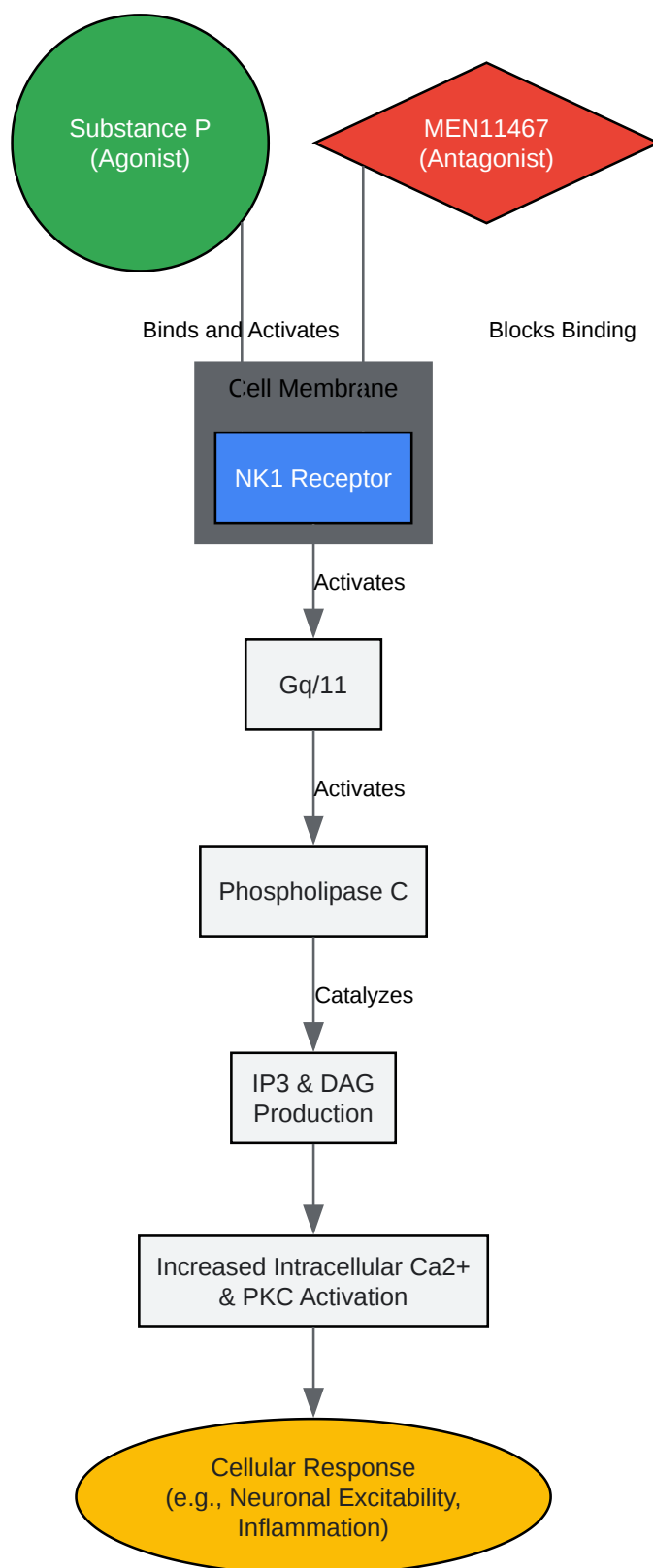
- Cell Culture: Culture IM9 lymphoblastoid cells, which endogenously express the human NK1 receptor.
- Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
- Binding Reaction: Incubate cell membranes with a fixed concentration of [3H] Substance P and varying concentrations of **MEN11467** in a suitable buffer.

- Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of **MEN11467** and calculate the pK_i using the Cheng-Prusoff equation.

Protocol 2: In Vivo Bronchoconstriction Assay in Guinea Pigs

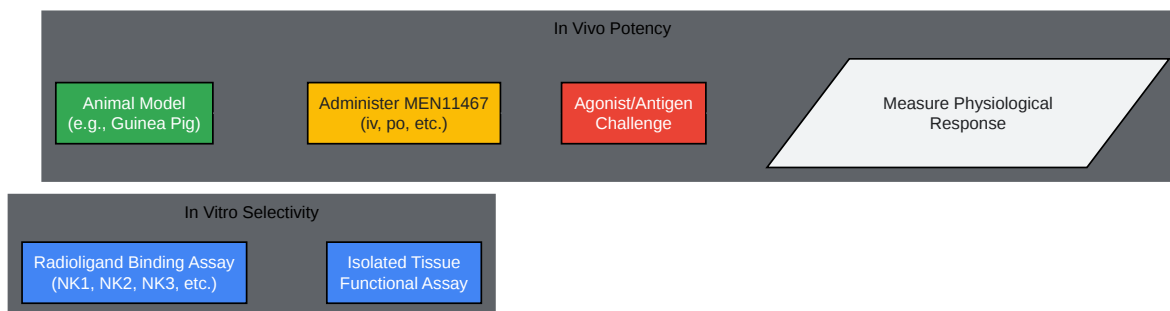
- Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation and measurement of airway pressure.
- Drug Administration: Administer **MEN11467** via the desired route (intravenous, intranasal, or intraduodenal).
- Agonist Challenge: After a predetermined time, induce bronchoconstriction by administering the NK1 receptor agonist [Sar9, Met(O₂)¹¹]SP.
- Measurement: Record the increase in airway pressure as an index of bronchoconstriction.
- Data Analysis: Calculate the dose of **MEN11467** required to inhibit the agonist-induced bronchoconstriction by 50% (ID₅₀).

Visualizations



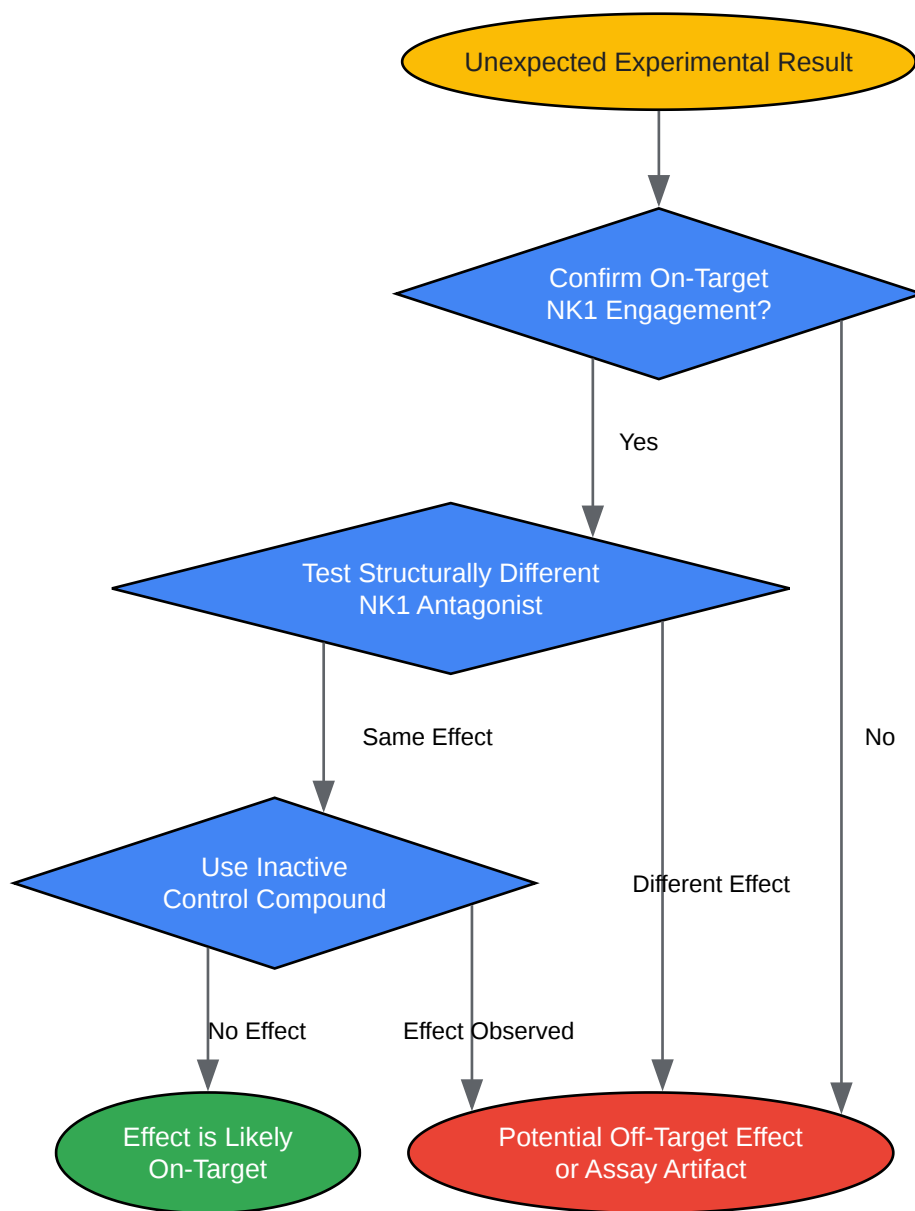
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Caption: NK1 Receptor Signaling and **MEN11467** Inhibition.



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Caption: Workflow for Assessing **MEN11467** Activity.



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Caption: Logic for Investigating Unexpected Results.

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References

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